1-(4-methoxyphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine -

1-(4-methoxyphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine

Catalog Number: EVT-4753022
CAS Number:
Molecular Formula: C20H22N4O2
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the 1,2,4-oxadiazole ring: This often involves reacting a carbohydrazide derivative with an appropriate electrophilic reagent, such as an acyl chloride or an activated carboxylic acid. [, , ]
  • Alkylation of the piperazine nitrogen: This step involves reacting the 1,2,4-oxadiazole derivative containing a suitable leaving group (e.g., chloride) with 1-(4-methoxyphenyl)piperazine. [, ]
Molecular Structure Analysis
  • Planarity: The 1,2,4-oxadiazole ring is likely to be planar due to the presence of delocalized π-electrons. [, , ]
  • Conformation: The piperazine ring could adopt different conformations (chair, boat, twist-boat). The preferred conformation in the solid state or solution would depend on various factors, including steric hindrance, intermolecular interactions, and solvent effects. [, ]
  • Intermolecular interactions: The presence of nitrogen and oxygen atoms in the molecule suggests the possibility of hydrogen bonding interactions, influencing its crystal packing and potentially its biological activity. [, , ]
Chemical Reactions Analysis
  • Electrophilic aromatic substitution: The phenyl rings attached to the 1,2,4-oxadiazole and piperazine moieties can undergo electrophilic substitution reactions under appropriate conditions. []

1-[(2,6-Dimethylphenyl)aminocarbonylmethyl]-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine []

Compound Description: 1-[(2,6-Dimethylphenyl)aminocarbonylmethyl]-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a compound characterized by the presence of intramolecular N—H⋯N hydrogen bonds and intermolecular C—H⋯π interactions. []

1-[(2,6-Dimethyl­phenyl)­amino­carbonyl­methyl]‐4‐{[3‐(4-nitro­phenyl)‐1,2,4‐oxa­diazol‐5‐yl]­methyl}piperazine []

Compound Description: 1-[(2,6-Dimethyl­phenyl)­amino­carbonyl­methyl]‐4‐{[3‐(4-nitro­phenyl)‐1,2,4‐oxa­diazol‐5‐yl]­methyl}piperazine is characterized by a weak intramolecular C—H⋯N interaction and its crystal packing is stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds and a C—H⋯π interaction. []

4-(3-Phenyl-[1,2,4]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide []

Compound Description: 4-(3-Phenyl-[1,2,4]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide (JNJ-1661010) is a selective and potent Fatty Acid Amide Hydrolase (FAAH) inhibitor. [] It exhibits analgesic properties in various animal models of pain by increasing endogenous FAAH substrates like arachidonoyl ethanolamide in the brain. []

8-[(E)-4-Methoxybenzylidene]-4-(4-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydro-4H-chromen-2-ylamine []

Compound Description: This compound contains an intramolecular N—H N hydrogen bond. Its crystal structure is stabilized by N—H O and C— H O hydrogen bonds and a – stacking interaction between the phenyl rings attached to the oxadiazole ring. []

{S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone} (ADX47273) []

Compound Description: ADX47273 is a potent and selective metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulator. [] It exhibits preclinical antipsychotic-like and procognitive activities, suggesting potential therapeutic use for schizophrenia. []

1-{[3-(4-Bromo­phen­yl)-1,2,4-oxadiazol-5-yl]meth­yl}-4-[(2,6-dimethyl­phen­yl)amino­carbonyl­meth­yl]piperazine []

Compound Description: This compound's crystal structure exhibits intramolecular C—H⋯N and intermolecular N—H⋯O and C—H⋯O hydrogen bonds. []

Methyl 2-{[3-(4-methyl­sulfanyl)­phenyl-1,2,4-oxa­diazol-5-yl]­methoxy}phenyl­acetate []

Compound Description: This compound exhibits intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions. []

Methyl 3-(dimethyl­amino)-2-[2-(1-{3-[4-(methyl­sulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-(dimethyl­amino)vinyl­oxy)phenyl]acrylate []

Compound Description: This compound is a 1,2,4-oxadiazole derivative and exhibits intramolecular C—H⋯O and intermolecular C—H⋯π interactions. []

(Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4Hbenzo[b][1,4] oxazin-4-yl)acetate derivatives []

Compound Description: These compounds represent a novel series synthesized and characterized using spectroscopic methods. []

3-Aryl-2-(3'-substituted-1',2',4'-oxadiazol-5'-yl)tropane analogues []

Compound Description: These compounds are analogues of cocaine and exhibit binding affinity for the dopamine transporter. []

2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915) []

Compound Description: BI 665915 is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor that shows potential as an anti-inflammatory agent. []

Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate and its derivatives []

Compound Description: This group of compounds showed promising antifungal activity against Candida albicans. [] Notably, the ethyl ester and its p-methylbenzyl derivative, along with some thione counterparts, exhibited significant activity. []

N-(3-phenyl-1,2,4-oxadiazol-5-yl)- alkylphthalimides []

Compound Description: This class of compounds represents a novel combination of oxadiazole and phthalimide moieties, synthesized to investigate their combined pharmacological properties. []

1-Acetyl-3,3-bis((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)indolin-2-one []

Compound Description: This compound is characterized by the presence of intramolecular C—H…O hydrogen bonds. []

Ethyl 4-{[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperazine-1-carboxylate []

Compound Description: This compound exhibits a chair-shaped piperazine ring and weak intermolecular C—H⋯O hydrogen bonding in its crystal structure. []

6-chloro-3-(3-cyclopropyl 1,2,4-oxadiazol-5-yl)-5-methyl-imidazo[1,5-a]quinoxalin-4(5H)-one []

Compound Description: A liquid chromatography method was developed to quantify this compound in biological samples for pharmacokinetic studies. []

4-(2-Chlorobenzyl)-1-(4-hydroxy -3-((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one []

Compound Description: This compound shows promising inhibitory activity against SHP2 protein. []

Ethyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)-2-phenylhydrazonoethanoate []

Compound Description: This compound exhibits a generally planar structure as determined by X-ray crystallography. []

Ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate []

Compound Description: This compound adopts a chair-shaped piperazine ring conformation in its crystal structure. []

3-{1-[(3-Mercapto-4-phenyl-1,2,4-triazol-5-yl)methyl]-1,2,3,4-tetrazol-2-yl}-2H-chromenes []

Compound Description: These compounds can be alkylated to form 3-(1 -{ [3-(allylsulfanyl)-4-phenyl-1,2,4-triazol-5-yl]methyl}-1,2,3,4-tetrazol-2-yl)-2H-chromenes. []

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole []

Compound Description: The structure of this newly synthesized heterocycle was elucidated through X-ray diffraction and spectral analyses. []

(Z)-3-(4-Methoxyphenyl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenylthiazol-2(3H)-imine []

Compound Description: The crystal structure of this compound was determined by X-ray diffraction. []

2-({5-[(Naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone []

Compound Description: In this molecule, the three aromatic rings are nearly perpendicular to the central 1,2,4-triazole ring. []

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one []

Compound Description: The structure of this heterocycle was confirmed through X-ray crystallography and NMR spectroscopy. []

3-Aryl-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro5H-[1,2,4]triazolo[4,3-a]azepine-3-yl-methyl)-urea derivatives []

Compound Description: This group of compounds exhibits anxiolytic and anticonvulsant activity without significant muscle relaxant effects. [] Their mechanism of action might not involve GABAergic pathways. []

1,4-Bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-(p-tolyl)-1,2,4-triazol-3-yl]-butane (MNP-14) and 1,4-bis[5-(carbethoxy-methyl)-thio-4-(p-ethoxy phenyl)-1,2,4-triazol-3-yl]-butane (MNP-16) []

Compound Description: These novel bis-1,2,4-triazole derivatives exhibit cytotoxic effects against human leukemia and lung cancer cell lines. [] Specifically, MNP-16 demonstrated more potent cytotoxicity compared to MNP-14. []

tert-Butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate []

Compound Description: The crystal structure of this compound is stabilized by weak C—H⋯O interactions. []

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride and 4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione []

Compound Description: These compounds were synthesized from 1-isonicotinoyl-4-phenylthiosemicarbazide and their structures were determined by X-ray crystallography. []

(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol []

Compound Description: This novel compound, a racemic secondary alcohol, was synthesized and characterized using various spectroscopic techniques, including IR, 1D and 2D NMR spectroscopy. []

2-Ethoxy-4-{[3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl benzenesulfonate derivatives []

Compound Description: This series of compounds was synthesized and evaluated for their potential antidiabetic and antibacterial properties. [] Some compounds showed promising inhibitory activity against the aldose reductase enzyme, a key target for diabetic complications. []

2-Methoxy-6-[(3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)-iminomethyl] Phenyl Benzoate []

Compound Description: This Schiff base compound underwent comprehensive theoretical investigation using density functional theory (DFT) calculations. [] This study explored its vibrational frequencies, NMR chemical shifts, electronic properties, and thermodynamic parameters, providing valuable insights into its molecular characteristics. []

3-Chloro-N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl} aniline []

Compound Description: This compound, synthesized from vanillin, exhibited promising docking scores against Mycobacterium tuberculosis proteins. [] Further evaluation revealed potential anti-tuberculosis activity. []

(S)-N-(3-(6-Isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide [, ]

Compound Description: This compound and its pharmaceutical compositions were investigated for their therapeutic potential. [, ]

(S)-5-Chloro-N-((3-(4-(5,6-dihydro-4H-1,2,4-oxadiazin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide derivatives []

Compound Description: These derivatives are synthesized using a novel method and act as inhibitors of blood coagulation factor Xa. []

1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine []

Compound Description: This compound is a key intermediate in the synthesis of Teneligliptin, a drug used for treating Type 2 Diabetes. []

1-(4-Toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine derivatives []

Compound Description: These azinane triazole-based compounds were synthesized and found to be potent inhibitors of various enzymes, including acetylcholinesterase (AChE), α-glucosidase, urease, and butyrylcholinesterase (BChE). []

Alkyl 2-ethoxy-1-((2´-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzo[d]imidazol-7-carboxylates []

Compound Description: These compounds are intermediates in the synthesis of Azilsartan, an angiotensin II receptor blocker used to treat hypertension. []

1-{4-[3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}piperidine (Compound 39) []

Compound Description: This compound is a potent sigma-1 (σ1) receptor ligand with excellent selectivity over the σ2 receptor and minimal affinity for other CNS receptors and transporters. [] It demonstrates significant antihyperalgesic activity in preclinical models, suggesting potential as a novel treatment for neuropathic pain. []

4-[1-(2,6-Dimethylmorpholin-4-yl-methyl)-3-alkyl(aryl)-4,5-dihydro-triazol-5-on-4-yl-azomethine]-2-methoxyphenyl benzoates []

Compound Description: These novel heterocyclic compounds were synthesized using the Mannich reaction and characterized using spectroscopic methods. [] They were investigated for their antioxidant and antimicrobial properties in vitro. []

7’-( ( 3-thio-4-methyl-4 H-1 , 2 , 4-triazole-5-yl ) methyl ) theophylline derivatives []

Compound Description: These newly synthesized compounds were investigated for their actoprotective activity in a rat model. [] Among them, 7’-((5-(2-hydroxyethylthio)-4-phenyl-4H-1,2,4-triazole-3-yl)methyl)theophylline demonstrated significant improvement in swim endurance. []

4-(3-Methyl­phen­yl)-3-[(3-methyl-5-phenyl-1H-pyrazol-1-yl)meth­yl]-4,5-di­hydro-1H-1,2,4-triazole-5-thione []

Compound Description: In the crystal structure of this compound, complementary N—H⋯N hydrogen bonds lead to the formation of centrosymmetric dimers. []

Properties

Product Name

1-(4-methoxyphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine

IUPAC Name

5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-phenyl-1,2,4-oxadiazole

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C20H22N4O2/c1-25-18-9-7-17(8-10-18)24-13-11-23(12-14-24)15-19-21-20(22-26-19)16-5-3-2-4-6-16/h2-10H,11-15H2,1H3

InChI Key

DOJRRUFAWLPXOQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NO3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NO3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.